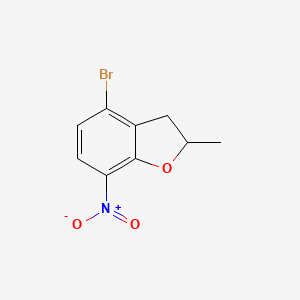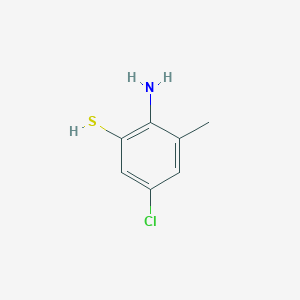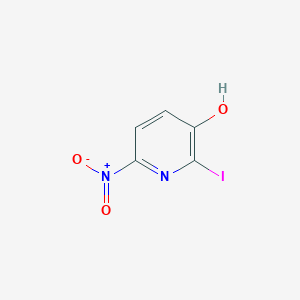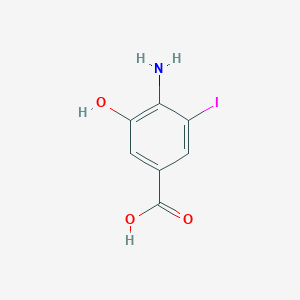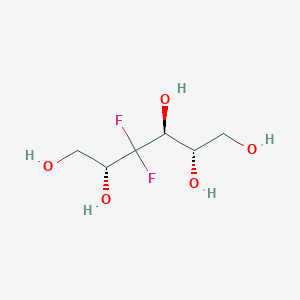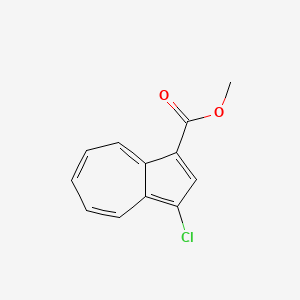
Methyl 3-chloroazulene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloroazulene-1-carboxylate is an organic compound that belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a chlorine atom at the third position and a carboxylate ester group at the first position of the azulene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloroazulene-1-carboxylate typically involves the chlorination of azulene followed by esterification. One common method is the direct chlorination of azulene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3-chloroazulene is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors for the chlorination step and large-scale esterification reactors for the final product formation.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloroazulene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The azulene ring can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include 3-aminoazulene-1-carboxylate or 3-thioazulene-1-carboxylate.
Oxidation: Products include azulene-1,3-dione derivatives.
Reduction: Products include dihydroazulene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of dyes and pigments due to its deep blue color.
Wirkmechanismus
The mechanism of action of Methyl 3-chloroazulene-1-carboxylate in biological systems is not fully understood. it is believed to interact with cellular targets through its aromatic ring system and chlorine substituent. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound of Methyl 3-chloroazulene-1-carboxylate, known for its blue color and aromatic properties.
1,3-Dichloroazulene: A similar compound with two chlorine atoms, used in the synthesis of various azulene derivatives.
Methyl 3-bromoazulene-1-carboxylate: A brominated analog with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the chlorine atom and the carboxylate ester group makes it a versatile intermediate for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C12H9ClO2 |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
methyl 3-chloroazulene-1-carboxylate |
InChI |
InChI=1S/C12H9ClO2/c1-15-12(14)10-7-11(13)9-6-4-2-3-5-8(9)10/h2-7H,1H3 |
InChI-Schlüssel |
HEUOHXSHPVULTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C2C1=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
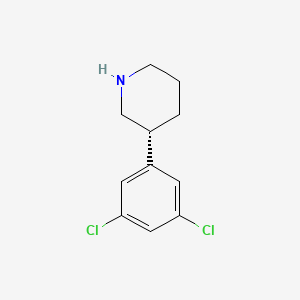
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)


![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
